(2S,6r)-tert-butyl 2-ethyl-6-methylmorpholine-4-carboxylate
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Description
(2S,6r)-tert-butyl 2-ethyl-6-methylmorpholine-4-carboxylate is a useful research compound. Its molecular formula is C12H23NO3 and its molecular weight is 229.32 g/mol. The purity is usually 95%.
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Biological Activity
(2S,6R)-tert-butyl 2-ethyl-6-methylmorpholine-4-carboxylate is a morpholine derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This compound's unique structural features, including its stereochemistry and functional groups, suggest various interactions with biological targets, making it a candidate for further pharmacological studies.
- Molecular Formula : C11H21NO4
- Molecular Weight : 231.29 g/mol
- CAS Number : 2381918-61-0
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Morpholine derivatives are known to exhibit diverse pharmacological effects, including:
- Binding to Enzymes : Inhibiting or activating specific enzymes involved in metabolic pathways.
- Interaction with Receptors : Modulating the activity of receptors on the cell surface or within cells.
- Influencing Gene Expression : Affecting the expression of genes involved in various biological processes.
Biological Activity
Research indicates that this compound may exhibit several biological activities:
Antimicrobial Activity
Recent studies have shown that morpholine derivatives can possess antimicrobial properties. For instance, compounds similar to (2S,6R)-tert-butyl 2-ethyl-6-methylmorpholine have demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Compound | Activity | MIC (μg/mL) |
---|---|---|
Compound A | Against E. coli | 16 |
Compound B | Against S. aureus | 8 |
Case Studies
- Study on Antibacterial Properties : A study investigated the antibacterial activity of several morpholine derivatives, including this compound. The results indicated promising activity against Enterococcus faecalis and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 4 to 16 μg/mL.
- Neuroprotective Effects : Another study explored the neuroprotective potential of morpholine derivatives in models of neurodegenerative diseases. The compound was found to reduce neuronal cell death and inflammation in vitro, suggesting a possible therapeutic role in conditions like Alzheimer's disease.
Research Findings
Research has highlighted various biological activities associated with this compound:
- Anti-inflammatory Effects : Morpholine derivatives have been studied for their ability to inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.
- Analgesic Properties : Some studies suggest that these compounds may exhibit analgesic effects by modulating pain pathways.
- Anticancer Activity : Early research indicates that morpholine derivatives could inhibit cancer cell proliferation in certain types of cancer, warranting further investigation into their mechanisms and efficacy.
Properties
IUPAC Name |
tert-butyl (2S,6R)-2-ethyl-6-methylmorpholine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-6-10-8-13(7-9(2)15-10)11(14)16-12(3,4)5/h9-10H,6-8H2,1-5H3/t9-,10+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJKASZYBALQRT-ZJUUUORDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CC(O1)C)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN(C[C@H](O1)C)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.